molecular formula C9H10ClFN2O5 B13420096 5-Cfdru CAS No. 55612-15-2

5-Cfdru

Cat. No.: B13420096
CAS No.: 55612-15-2
M. Wt: 280.64 g/mol
InChI Key: NEJVFDJYSZDPCD-CDRSNLLMSA-N
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Description

5-Carboxyfluorescein diacetate, acetoxymethyl ester (5-Cfdru) is a non-fluorescent, cell-permeable dye that is widely used in various biological and chemical research applications. Once inside the cell, cellular esterases cleave the acetoxymethyl ester groups, resulting in the formation of 5-carboxyfluorescein, a highly fluorescent compound that remains trapped within the cells, indicating their viability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves the reaction of 5-carboxyfluorescein with acetoxymethyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 5-Carboxyfluorescein diacetate, acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and solvents, as well as for the purification steps. This ensures consistency in the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

5-Carboxyfluorescein diacetate, acetoxymethyl ester undergoes hydrolysis reactions catalyzed by cellular esterases. This hydrolysis results in the removal of the acetoxymethyl ester groups, converting the compound into 5-carboxyfluorescein .

Common Reagents and Conditions

    Reagents: Acetoxymethyl bromide, triethylamine, dichloromethane.

    Conditions: Room temperature, organic solvent medium.

Major Products

The major product formed from the hydrolysis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester is 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells .

Mechanism of Action

The mechanism of action of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves its uptake by live cells, where cellular esterases cleave the acetoxymethyl ester groups. This results in the formation of 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells. The fluorescence intensity is directly proportional to the number of viable cells, making it a reliable indicator of cell viability .

Comparison with Similar Compounds

Similar Compounds

    5-Carboxyfluorescein diacetate (5-CFDA): Similar to 5-Carboxyfluorescein diacetate, acetoxymethyl ester, but without the acetoxymethyl ester groups.

    Fluorescein diacetate (FDA): A non-fluorescent compound that is hydrolyzed by cellular esterases to produce fluorescein, a fluorescent compound.

    Calcein-AM: Another cell-permeable dye that is hydrolyzed by cellular esterases to produce calcein, a fluorescent compound.

Uniqueness

5-Carboxyfluorescein diacetate, acetoxymethyl ester is unique in its ability to provide a highly fluorescent signal upon hydrolysis by cellular esterases, making it an excellent indicator of cell viability. Its acetoxymethyl ester groups enhance its cell permeability compared to other similar compounds .

Properties

CAS No.

55612-15-2

Molecular Formula

C9H10ClFN2O5

Molecular Weight

280.64 g/mol

IUPAC Name

5-chloro-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10ClFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1

InChI Key

NEJVFDJYSZDPCD-CDRSNLLMSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Cl

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Cl

Origin of Product

United States

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